2′-O-Methyl-rU Probes Achieve Equivalent RNA Target Affinity with 7-Fewer Nucleotides Versus DNA Probes
A 12-mer fully 2′-O-methyl oligoribonucleotide probe displayed the same Tm against a complementary RNA target as a 19-mer 2′-deoxy (DNA) oligoribonucleotide probe of identical sequence, representing a ~7-base reduction in probe length needed to achieve equivalent duplex thermal stability [1]. Independently, each 2′-O-methyl substitution was shown to increase duplex Tm by +0.5 to +1.1 °C relative to unmodified RNA at physiological salt (0.1 M) [2].
| Evidence Dimension | Duplex thermal stability (Tm) against complementary RNA target |
|---|---|
| Target Compound Data | 12-mer 2′-O-methyl-rU probe achieves same Tm as 19-mer DNA probe; ΔTm = +0.5 to +1.1 °C per modification vs. unmodified RNA |
| Comparator Or Baseline | 19-mer DNA (2′-deoxy) probe of identical sequence; unmodified RNA duplex |
| Quantified Difference | ~7-nucleotide length advantage for equivalent Tm; +0.5–1.1 °C per modification increment |
| Conditions | 100 mM NaCl, neutral pH, UV-melting assay; Majlessi et al. (1998) and Rozners et al. (2007) |
Why This Matters
Shorter probes reduce synthesis costs, improve cell penetration, and sharpen mismatch discrimination—directly impacting oligo design economics and assay specificity in procurement decisions.
- [1] Majlessi M, Nelson NC, Becker MM. Advantages of 2′-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic Acids Res. 1998;26(9):2224-2229. doi:10.1093/nar/26.9.2224. View Source
- [2] Rozners E, Katkevica D, Bizdena E, Strömberg R. Oligoribonucleotide analogues containing a mixed backbone of phosphodiester and formacetal internucleoside linkages, together with vicinal 2′-O-methyl groups. ChemBioChem. 2007;8(5):537-545. doi:10.1002/cbic.200600515. View Source
